molecular formula C20H41NO B14333820 Dodecanamide, N,N-bis(1-methylpropyl)- CAS No. 106119-95-3

Dodecanamide, N,N-bis(1-methylpropyl)-

Cat. No.: B14333820
CAS No.: 106119-95-3
M. Wt: 311.5 g/mol
InChI Key: JGTWVDDLRSNAST-UHFFFAOYSA-N
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Description

Dodecanamide, N,N-bis(1-methylpropyl)- is a tertiary amide derivative of dodecanoic acid (lauric acid), featuring two branched 1-methylpropyl (isobutyl) groups attached to the nitrogen atom. These compounds are typically synthesized via amidation reactions or palladium-catalyzed coupling methods, as seen in analogous syntheses . The branched alkyl substituents likely influence its physicochemical properties, such as solubility, surface activity, and thermal stability, which are critical for applications in surfactants, polymer additives, or specialty chemicals.

Properties

CAS No.

106119-95-3

Molecular Formula

C20H41NO

Molecular Weight

311.5 g/mol

IUPAC Name

N,N-di(butan-2-yl)dodecanamide

InChI

InChI=1S/C20H41NO/c1-6-9-10-11-12-13-14-15-16-17-20(22)21(18(4)7-2)19(5)8-3/h18-19H,6-17H2,1-5H3

InChI Key

JGTWVDDLRSNAST-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)N(C(C)CC)C(C)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecanamide, N,N-bis(1-methylpropyl)- typically involves the reaction of dodecanoyl chloride with N,N-bis(1-methylpropyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In industrial settings, the production of Dodecanamide, N,N-bis(1-methylpropyl)- is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production with automated control of reaction parameters such as temperature, pressure, and reactant flow rates.

Chemical Reactions Analysis

Types of Reactions

Dodecanamide, N,N-bis(1-methylpropyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or alkyl halides can be used under basic conditions.

Major Products

    Oxidation: Produces dodecanoic acid and N,N-bis(1-methylpropyl)amine.

    Reduction: Produces N,N-bis(1-methylpropyl)dodecylamine.

    Substitution: Produces various substituted amides depending on the nucleophile used.

Scientific Research Applications

Dodecanamide, N,N-bis(1-methylpropyl)- has several applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a stabilizer in emulsions.

    Biology: Employed in the formulation of biological buffers and as a component in cell culture media.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Used in the production of detergents, lubricants, and as an anti-static agent in plastics.

Mechanism of Action

The mechanism of action of Dodecanamide, N,N-bis(1-methylpropyl)- primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and stabilization of emulsions. The compound interacts with lipid bilayers in biological membranes, which can enhance the delivery of drugs or other active ingredients.

Comparison with Similar Compounds

Comparison with Similar Dodecanamide Derivatives

Structural and Functional Overview

The table below compares Dodecanamide, N,N-bis(1-methylpropyl)- with structurally related compounds, emphasizing substituent effects on properties and applications:

Compound Name (IUPAC) Substituents Molecular Formula Key Applications Properties and Research Findings
Dodecanamide, N,N-bis(1-methylpropyl)- 1-methylpropyl (branched) C19H38N2O Inferred: Surfactants, lubricants Predicted: Lower water solubility due to branching; potential as non-ionic surfactant
N,N-Bis(2-hydroxyethyl)dodecanamide 2-hydroxyethyl (linear) C16H33NO3 Food packaging, cosmetics Non-ionic surfactant; low toxicity; approved for food contact ; forms stable films
N,N-Bis[3-(trimethylammonio)propyl]dodecanamide dimethylsulfate Trimethylammonio propyl (cationic) C26H56N3O2SO4 Drug delivery, interfacial stabilizers High surface activity; forms surfactant-counterion complexes; pH-responsive
Lauramide DIPA (N,N-Bis(2-hydroxypropyl)dodecanamide) 2-hydroxypropyl (branched) C18H37NO3 Cleaning products, non-ionic surfactants Viscous liquid; thermoresponsive; low water solubility

Key Comparative Insights

Substituent Effects on Solubility and Surface Activity
  • Branched vs. Linear Alkyl Groups : The 1-methylpropyl groups in the target compound introduce steric hindrance, likely reducing water solubility compared to linear analogs like N,N-bis(2-hydroxyethyl)dodecanamide, which has hydrophilic hydroxyl groups .
  • Ionic Character: Cationic derivatives (e.g., trimethylammonio-substituted) exhibit higher surface activity due to electrostatic interactions, making them suitable for drug delivery systems . In contrast, non-ionic derivatives (e.g., hydroxyethyl or hydroxypropyl) are preferred in low-irritancy applications like cosmetics .
Thermal and Chemical Stability
  • Hydroxyethyl and hydroxypropyl derivatives demonstrate stability under moderate temperatures, critical for food packaging and polymer processing .
  • Cationic surfactants with quaternary ammonium groups show enhanced stability in acidic environments, enabling use in pharmaceutical formulations .
Toxicity and Regulatory Status
  • N,N-Bis(2-hydroxyethyl)dodecanamide is EFSA-approved for food contact (maximum 1.5% in plastics) due to its low migration and toxicity .
  • Lauramide DIPA, while effective in cleaning products, poses mild skin irritation risks, necessitating formulation controls .

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